molecular formula C24H19N3O4 B10979699 2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B10979699
M. Wt: 413.4 g/mol
InChI Key: OEOOETSKOSHIGY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the ethoxy group on the phenyl ring and the nitro group on the other phenyl ring can be done through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves coupling the quinoline derivative with the appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the quinoline core.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxy group or quinoline core.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent due to its quinoline core.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitro and ethoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the ethoxy and nitro groups.

    2-(4-methoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-phenylquinoline-4-carboxamide: Lacks the nitro group.

Uniqueness

The unique combination of the ethoxy and nitro groups in 2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide may confer distinct chemical and biological properties, such as altered reactivity or binding characteristics compared to similar compounds.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O4/c1-2-31-19-12-10-16(11-13-19)23-15-21(20-8-3-4-9-22(20)26-23)24(28)25-17-6-5-7-18(14-17)27(29)30/h3-15H,2H2,1H3,(H,25,28)

InChI Key

OEOOETSKOSHIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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